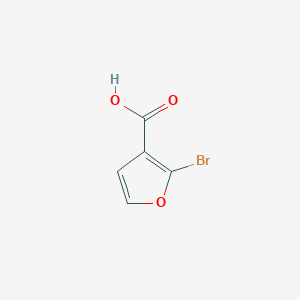

2-Bromofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWWTUUYCCIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611117 | |

| Record name | 2-Bromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197846-05-2 | |

| Record name | 2-Bromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

This compound, also known as 2-bromo-3-furoic acid, is a substituted furan derivative. The presence of the bromine atom and the carboxylic acid functional group on the furan ring makes it a versatile intermediate for the synthesis of more complex molecules. The furan scaffold is a common motif in numerous biologically active compounds, and the targeted placement of a bromine atom allows for further functionalization through various cross-coupling reactions.

Synthesis of this compound

A direct and high-yielding synthesis of this compound is not extensively documented in publicly available literature. However, a logical and feasible synthetic approach involves a two-step process: the selective bromination of a suitable furan-3-carboxylic acid precursor, followed by hydrolysis of the ester to yield the final carboxylic acid. The commercially available methyl 2-bromofuran-3-carboxylate strongly suggests this is a viable and utilized synthetic route.

A proposed synthetic workflow is illustrated below:

"2-Bromofuran-3-carboxylic acid" chemical properties and stability

This technical guide provides an in-depth overview of the chemical properties and stability of 2-Bromofuran-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a consolidation of available data, including key physical and chemical properties, stability profiles, and predicted reactivity. This document also includes detailed experimental protocols for the determination of fundamental properties and a plausible synthetic route.

Chemical and Physical Properties

This compound is a solid, halogenated heterocyclic compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrO₃ | [1][2][3][4] |

| Molecular Weight | 190.98 g/mol | [1][2][3][4] |

| Appearance | Solid | [1][2][3][4] |

| Melting Point | 160-163 °C | [1][2][3][4] |

| pKa (Predicted) | 2.77 ± 0.20 (for 3-Bromo-2-furoic acid) | [5] |

| Solubility | No specific data available. Predicted to be partially soluble in water and soluble in organic solvents like ethanol, acetone, and benzene based on the regioisomer 3-Bromo-2-furoic acid.[5] | N/A |

Stability and Storage

Storage Conditions: this compound should be stored at 2-8°C.[1][2][3][4] This recommendation suggests that the compound may be sensitive to higher temperatures and could degrade over time under ambient conditions.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional components: the furan ring, the bromine substituent, and the carboxylic acid group.

Furan Ring Reactivity

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution . The electron-donating oxygen atom activates the ring towards electrophiles. The bromine atom at the 2-position and the carboxylic acid group at the 3-position are both electron-withdrawing, which will deactivate the ring to some extent and direct incoming electrophiles to the C5 position.

Carboxylic Acid Reactivity

The carboxylic acid group can undergo typical reactions of this functional group, most notably nucleophilic acyl substitution . This can lead to the formation of esters, amides, and acid chlorides. The carboxylic acid proton is acidic, and its removal to form the carboxylate anion is also a key feature of its reactivity.

Bromine Substituent Reactivity

The bromine atom attached to the furan ring can potentially act as a leaving group in nucleophilic aromatic substitution reactions, although such reactions on electron-rich aromatic rings typically require specific activating conditions. It is also a key handle for organometallic cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the formation of carbon-carbon bonds at this position.[9]

A visual representation of the general reactivity is provided below.

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic workflow is outlined below.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound 96 197846-05-2 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to 2-Bromofuran-3-carboxylic acid (CAS: 197846-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromofuran-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its furan core, substituted with both a bromine atom and a carboxylic acid group, offers two distinct points for chemical modification. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. These characteristics make it an attractive starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry where furan and benzofuran scaffolds are present in numerous pharmacologically active compounds.[1][2] This guide provides a summary of its known properties, representative experimental protocols, and its potential role in synthetic workflows.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 197846-05-2 | [3][4] |

| Molecular Formula | C₅H₃BrO₃ | [3] |

| Molecular Weight | 190.98 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 160-163 °C | [3] |

| Boiling Point | 273.5 °C at 760 mmHg | [5] |

| Density | 1.891 g/cm³ | [5] |

| Flash Point | 119.2 °C | [5] |

| Refractive Index | 1.571 | [5] |

| Solubility | Soluble in polar solvents such as water. | [6] |

| Storage Temperature | 2-8°C | [3] |

Predicted Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A deshielded singlet for the carboxylic acid proton (δ > 10 ppm).- Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two protons on the furan ring. |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (δ 165-185 ppm).[7]- Signals for the four carbon atoms of the furan ring, with the carbon bearing the bromine atom shifted downfield. |

| IR Spectroscopy | - A very broad O-H stretching band from 2500-3300 cm⁻¹.[7]- A strong C=O stretching band between 1690-1760 cm⁻¹.[8]- C-O stretching and O-H bending bands in the 910-1440 cm⁻¹ region.[8] |

| Mass Spectrometry | - A molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation peaks corresponding to the loss of OH (M-17) and COOH (M-45).[9] |

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound, based on general procedures for similar compounds.

Representative Synthesis Protocol: Bromination and Oxidation

The synthesis of this compound can be envisioned as a two-step process starting from a suitable furan precursor, such as furan-3-carbaldehyde or methyl furan-3-carboxylate. The process would involve bromination of the furan ring followed by oxidation of the substituent at the 3-position. A similar protocol has been described for the synthesis of the isomeric 3-bromofuran-2-carboxylic acid.[10]

Step 1: Bromination of a Furan-3-carboxylate Derivative

-

Dissolution: Dissolve the starting furan-3-carboxylate ester (1 equivalent) in a suitable solvent such as chloroform or dimethylformamide.

-

Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude bromo-ester by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the purified bromo-ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Acidify the reaction mixture to a pH of ~2 using a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and multiplicities, confirming the structure of the compound.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the O-H, C=O, and C-O functional groups.[8]

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and key fragments, confirming the molecular weight and elemental composition (especially the presence of bromine).

Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, its structure makes it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Furan and benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[11][12][13] The bromine atom serves as a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, heteroaryl, or alkyl groups.[14] The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups to modulate the physicochemical properties and biological activity of the resulting compounds.

Logical Workflow: this compound in Medicinal Chemistry

The following diagram illustrates the role of this compound as a versatile building block in a typical drug discovery workflow.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound 96 197846-05-2 [sigmaaldrich.com]

- 4. This compound 96 197846-05-2 [sigmaaldrich.com]

- 5. molbase.com [molbase.com]

- 6. CAS 197846-05-2: Ácido 2-bromo-3-furoico | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medcraveonline.com [medcraveonline.com]

- 14. nbinno.com [nbinno.com]

Spectroscopic Data for 2-Bromofuran-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Bromofuran-3-carboxylic acid (CAS No. 197846-05-2). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, including 3-furoic acid and 2-bromofuran, and established principles of spectroscopic interpretation. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11-13 | Singlet (broad) | - | Carboxylic acid proton (-COOH) |

| ~7.5 - 7.7 | Doublet | ~2.0 | Furan ring proton (H5) |

| ~6.6 - 6.8 | Doublet | ~2.0 | Furan ring proton (H4) |

Rationale for Prediction: The chemical shifts are estimated based on the known spectra of 3-furoic acid and the anticipated electronic effects of the bromine substituent at the 2-position. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The furan ring protons at positions 4 and 5 will appear as doublets due to their coupling with each other. The electron-withdrawing bromine atom is expected to deshield the adjacent H4 and H5 protons, shifting them downfield compared to 3-furoic acid.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~145-150 | Furan ring carbon (C5) |

| ~120-125 | Furan ring carbon (C2-Br) |

| ~115-120 | Furan ring carbon (C3-COOH) |

| ~110-115 | Furan ring carbon (C4) |

Rationale for Prediction: The predicted chemical shifts are based on data for 3-furoic acid and 2-bromofuran. The carboxylic acid carbon will be the most downfield signal. The carbon attached to the bromine (C2) is expected to be significantly shifted downfield. The other furan carbons are assigned based on established substituent effects in furan rings.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1550-1600 | Medium | C=C stretch (furan ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~1000-1100 | Medium | C-O-C stretch (furan ring) |

| ~600-700 | Medium-Strong | C-Br stretch |

Rationale for Prediction: The IR spectrum is predicted to show the characteristic broad O-H stretch of a carboxylic acid dimer. A strong carbonyl (C=O) absorption is expected around 1700-1725 cm⁻¹. The furan ring C=C and C-O-C stretches will also be present. The C-Br stretch is anticipated in the lower frequency region.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 190/192 | High | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 173/175 | Medium | [M-OH]⁺ |

| 145/147 | Medium | [M-COOH]⁺ |

| 112 | Low | [M-Br]⁺ |

| 67 | Medium | [C₄H₃O]⁺ |

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and the entire carboxyl group (-COOH). Loss of the bromine atom is also a possible fragmentation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[2] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or a blank KBr pellet).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is appropriate.

-

Ionization: For a general-purpose spectrum showing fragmentation, Electron Ionization (EI) at 70 eV is typically used. For confirmation of the molecular weight, a soft ionization technique like ESI is preferable.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromofuran-3-carboxylic Acid: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 2-Bromofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the key starting materials, outlines experimental protocols, and presents quantitative data to facilitate the selection of an optimal synthetic strategy.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. The most prominent and experimentally validated routes commence from either furan-3-carboxylic acid via regioselective bromination or from 2,3-dibromofuran through a selective metal-halogen exchange followed by carboxylation. Each method presents distinct advantages and challenges in terms of starting material availability, reaction control, and overall yield. This guide will explore these pathways in detail, providing the necessary technical information for successful synthesis.

Synthetic Pathways and Starting Materials

The selection of an appropriate starting material is contingent on its commercial availability, cost, and the efficiency of the subsequent synthetic transformations. Two principal starting materials have been identified for the synthesis of this compound:

-

Furan-3-carboxylic acid (or its esters): This approach relies on the direct and regioselective bromination at the C2 position of the furan ring.

-

2,3-Dibromofuran: This pathway involves a selective functionalization at the C3 position, typically through a metal-halogen exchange reaction, followed by the introduction of the carboxylic acid moiety.

The following sections will provide a detailed examination of the experimental protocols associated with each of these starting materials.

Route 1: Regioselective Bromination of Furan-3-carboxylic Acid Derivatives

This is a direct and atom-economical approach to this compound. The key challenge lies in achieving high regioselectivity for bromination at the C2 position, as furan rings are susceptible to multiple halogenations.

Experimental Protocol: Bromination of Ethyl 5-methyl-3-furoate

While a direct selective bromination of unsubstituted furan-3-carboxylic acid is not extensively documented, a relevant procedure for a substituted analog provides valuable insight into the reaction conditions. The bromination of ethyl 5-methyl-3-furoate has been shown to proceed at the C2 position, suggesting a feasible route.

Reaction Scheme:

Figure 1: Bromination of Ethyl 5-methyl-3-furoate.

Methodology:

To a solution of ethyl 5-methyl-3-furoate (20 g) in chloroform (60 ml), bromine (22 g) is added dropwise at a temperature of 2-4 °C.[1] The reaction is typically exothermic, and the addition of bromine should be controlled to maintain the desired temperature. The reaction mixture will likely change color, indicating the progress of the reaction. Following the complete addition of bromine, the reaction is worked up by pouring it into an ice-cold hydrochloric acid solution. The organic layer is then separated, washed with an aqueous sodium bicarbonate solution and subsequently with an aqueous sodium chloride solution. Evaporation of the solvent yields the product, ethyl 2-bromo-5-bromomethyl-3-furoate. The reported yields for this type of transformation are in the range of 70-97%.[1]

Quantitative Data Summary:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Ethyl 5-methyl-3-furoate | Br₂, Chloroform | Ethyl 2-bromo-5-bromomethyl-3-furoate | 70-97 | [1] |

Note: This protocol results in a product with an additional bromo-methyl group at the 5-position, which would require a subsequent de-bromomethylation step to arrive at the desired this compound. Further research into selective dehalogenation would be necessary.

Route 2: Selective Carboxylation of 2,3-Dibromofuran

This pathway offers an alternative approach, starting from the readily accessible 2,3-dibromofuran. The critical step in this synthesis is the selective metal-halogen exchange at the C3 position, which is generally more challenging than at the more acidic C2 position.

Experimental Protocol: Synthesis of 2,3-Dibromofuran

The starting material, 2,3-dibromofuran, can be synthesized from furan.

Methodology:

A common method for the synthesis of 2-bromofuran involves the reaction of furan with N-bromosuccinimide (NBS) in dimethylformamide (DMF).[2] This reaction typically yields 2-bromofuran in good yields (65-75%). Further bromination would be required to obtain 2,3-dibromofuran.

Experimental Protocol: Selective Metal-Halogen Exchange and Carboxylation

Achieving selective metal-halogen exchange at the C3 position of 2,3-dibromofuran is a nuanced process. Standard alkyllithium reagents tend to react preferentially at the C2 position. However, the use of mixed metal reagents, such as a combination of a Grignard reagent and an alkyllithium, can influence the regioselectivity.

Reaction Scheme:

Figure 2: Proposed synthesis via selective metal-halogen exchange.

Proposed Methodology:

A protocol for selective bromine-metal exchange on bromoheterocycles bearing acidic protons has been reported, which may be adapted for this purpose.[3] To a solution of 2,3-dibromofuran in dry THF at 0 °C, one equivalent of isopropylmagnesium chloride (i-PrMgCl) is added. After a short stirring period, two equivalents of n-butyllithium (n-BuLi) in hexanes are added at -20 °C. This in-situ generation of a mixed lithium-magnesium reagent may facilitate the selective metal-halogen exchange at the C3 position. The resulting organometallic intermediate is then quenched with an excess of solid carbon dioxide (dry ice). Acidic workup would then yield the desired this compound.

Note: This proposed protocol is an adaptation of a method developed for substrates with acidic protons and would require experimental validation and optimization for 2,3-dibromofuran. The regioselectivity of the metal-halogen exchange would need to be carefully analyzed.

Logical Workflow for Synthesis Route Selection

The choice between the two primary synthetic routes depends on several factors, including the availability of starting materials and the desired scale of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

Figure 3: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound is achievable through strategic chemical transformations starting from either furan-3-carboxylic acid derivatives or 2,3-dibromofuran. While the direct bromination of a furan-3-carboxylic acid precursor appears more straightforward, achieving high regioselectivity is a critical parameter to control. The alternative route, involving the selective metal-halogen exchange of 2,3-dibromofuran, offers a viable, albeit potentially more complex, alternative that may require careful optimization of reaction conditions to ensure the desired C3 functionalization. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to embark on the synthesis of this important heterocyclic compound. Further experimental investigation and optimization will be key to achieving high yields and purity of the final product.

References

An In-depth Technical Guide to Determining the Solubility of 2-Bromofuran-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Bromofuran-3-carboxylic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols and understanding the physicochemical principles governing its solubility. This guide will be an essential resource for researchers in pharmaceutical development, chemical synthesis, and material science who require accurate solubility data for process optimization, formulation development, and quality control.

Theoretical Background: Factors Influencing Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by a combination of factors, including the physicochemical properties of both the solute and the solvent, as well as external conditions. A thorough understanding of these factors is critical for selecting appropriate solvents and designing accurate solubility studies.

Key Influencing Factors:

-

Polarity: The principle of "like dissolves like" is the most fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid) and moderately non-polar (bromofuran ring) characteristics, suggesting it will exhibit a range of solubilities in solvents of varying polarities.

-

Hydrogen Bonding: The carboxylic acid group of the molecule can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Crystalline Structure: The arrangement of molecules in the solid-state (polymorphism) can significantly impact solubility. Different crystalline forms of the same compound can have different lattice energies, leading to variations in their solubility.

-

pKa of the Solute: The acidity of the carboxylic acid group (pKa) will influence its ionization state, which in turn affects solubility, particularly in protic or basic solvents.

Experimental Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This method, recommended by regulatory bodies such as the OECD and USP, is designed to achieve a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.[1][2][3]

This protocol outlines the steps for determining the solubility of this compound in a selected organic solvent.

Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Solid: Ensure the this compound is a fine powder to maximize the surface area and facilitate faster dissolution.[4]

-

Addition of Excess Solid: Add an excess amount of the solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker or on the stirrer. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer increases).

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

The choice of analytical method for quantifying the dissolved this compound is critical for obtaining accurate solubility data.

HPLC is a powerful and widely used technique for the separation and quantification of organic compounds.[5][6]

Methodology:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for a compound with the polarity of this compound.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with a controlled pH) is commonly used. The exact composition should be optimized to achieve good peak shape and retention time.

-

Detection: The furan ring and carboxylic acid group are chromophores, making UV-Vis detection suitable. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

-

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent used for the solubility study. The concentration of the unknown sample is then determined by interpolation from this curve.

For a simplified approach, direct UV-Vis spectrophotometry can be used if no other components in the solution absorb at the λmax of this compound.

Methodology:

-

Wavelength Selection: Determine the λmax of this compound in the specific solvent by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Measurement: Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve.

Determination of Physicochemical Properties: pKa

The acid dissociation constant (pKa) is a crucial parameter that influences the solubility of ionizable compounds. Potentiometric titration is a standard method for its determination.[7][8]

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility in water is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Data Presentation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This comprehensive guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the solubility of this compound in a range of organic solvents. By following these standardized procedures, reliable and reproducible solubility data can be generated to support various stages of research and development.

References

- 1. enamine.net [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

The Versatile Scaffold: Unlocking the Potential of 2-Bromofuran-3-carboxylic Acid in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 2-Bromofuran-3-carboxylic acid, a halogenated heterocyclic compound, has emerged as a versatile building block with significant potential in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive bromine atom and a carboxylic acid handle, allow for diverse chemical modifications, making it an attractive starting material for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its use in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and as a core component of novel fluorescent biological probes.

Core Properties of this compound

This compound is a solid at room temperature with a melting point in the range of 160-163 °C. Its chemical structure, featuring a furan ring substituted with a bromine atom at the 2-position and a carboxylic acid group at the 3-position, provides two key points for chemical manipulation. The bromine atom is amenable to various cross-coupling reactions, while the carboxylic acid can be readily converted into esters, amides, and other derivatives.

| Property | Value |

| Molecular Formula | C₅H₃BrO₃ |

| Molecular Weight | 190.98 g/mol |

| Melting Point | 160-163 °C |

| Appearance | Solid |

| CAS Number | 197846-05-2 |

Application 1: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A significant application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.[1] SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and chronic pain conditions by increasing the levels of serotonin and norepinephrine in the synaptic cleft.[1]

Signaling Pathway of SNRIs

SNRIs exert their therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Experimental Protocol: Synthesis of a Piperidine-based SNRI Precursor

The synthesis of SNRI candidates from this compound typically involves an initial esterification followed by a palladium-catalyzed Suzuki cross-coupling reaction. The following protocol is adapted from patent literature and demonstrates a key step in the synthesis of a piperidine-containing SNRI scaffold.[1]

Step 1: Esterification of this compound

This compound is first converted to its methyl ester to facilitate the subsequent coupling reaction. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.

Step 2: Suzuki Cross-Coupling Reaction

The resulting this compound methyl ester is then coupled with a suitable boronic acid derivative, in this case, a protected piperidine boronic acid ester.

Reagents and Conditions:

-

This compound methyl ester (1.0 eq.)

-

4-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid t-butyl ester (1.0 eq.)

-

PdCl₂(PPh₃)₂ (0.03 eq.)

-

Na₂CO₃ (4.0 eq.)

-

Tetrahydrofuran (THF) and Water

Procedure:

-

Combine this compound methyl ester, the piperidine boronic acid ester, and sodium carbonate in a mixture of THF and water.

-

Degas the mixture and purge with nitrogen three times.

-

Add the palladium catalyst, PdCl₂(PPh₃)₂.

-

Heat the reaction mixture and monitor its progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Application 2: Development of Furo-Pyrrolone-Isoquinoline Fluorescent Probes

Another promising application of this compound is in the synthesis of novel fluorescent probes. Specifically, it has been utilized in the construction of furo-pyrrolone-isoquinoline derivatives. These compounds are of interest for their potential use in bioimaging and as fluorescent labels for biomolecules due to their unique photophysical properties.

Experimental Protocol: Synthesis of Furo-pyrrolone-isoquinolines

The synthesis of these fluorescent scaffolds involves a multi-step sequence that includes a Heck reaction as a key C-C bond-forming step.

Reagents and Conditions for the Heck Reaction:

-

A suitable Ugi-adduct derived from this compound.

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

General Procedure:

-

Synthesize a suitable Ugi adduct using this compound, an amine, an isocyanide, and an aldehyde.

-

Subject the Ugi adduct to intramolecular Heck reaction conditions. This involves dissolving the adduct in a suitable solvent with a palladium catalyst, a ligand, and a base.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling, perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain the final furo-pyrrolone-isoquinoline.

References

2-Bromofuran-3-carboxylic Acid: A Review of Available Data and Synthetic Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 2-Bromofuran-3-carboxylic Acid

Commercially available data provides the following basic information for this compound[1]:

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrO₃ | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 160-163 °C | [1] |

| CAS Number | 197846-05-2 | [1] |

Safety Information: this compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1]

Synthesis of Brominated Furan Carboxylic Acids: A Contextual Overview

Due to the lack of a specific, detailed synthesis protocol for this compound in the reviewed literature, this section will focus on general and related synthetic methodologies for producing brominated furan and furoic acid derivatives.

Bromination of Furan and Furoic Acid Derivatives

The direct bromination of the furan ring is a common method for introducing bromine atoms. Furan itself reacts with bromine at 0 °C to yield 2-bromofuran.[2] A scalable procedure for the synthesis of 2-bromofuran utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF).[3]

A patented process for the preparation of 2,3-dibromofuran involves the bromination of an alkyl ester of furoic acid with bromine in a chlorinated organic solvent, followed by saponification and decarboxylation.[4] This suggests that direct bromination of a furan-3-carboxylic acid precursor could be a potential synthetic route.

For the isomeric 3-bromo-2-furoic acid , a preparation method involves the reaction of 2-furancarboxylic acid with bromine in acetic acid.[5]

A general experimental protocol for the synthesis of 3-bromofuran-2-carboxylic acid from 3-bromofuran-2-carbaldehyde has been described:

-

To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL), a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred overnight.

-

The mixture is then acidified with 1 M hydrochloric acid (300 mL) and extracted with ethyl acetate.

-

The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The residue is washed with a hexane/ethyl acetate mixture and recrystallized to yield the final product.[6]

This oxidation of a formyl group to a carboxylic acid is a common and high-yielding transformation.

Synthesis of Benzofuran-2-carboxylic Acids from 3-Bromocoumarins

An expedited, microwave-assisted Perkin rearrangement of 3-bromocoumarins provides a high-yield synthesis of benzofuran-2-carboxylic acids.[7] This reaction proceeds via a base-catalyzed ring fission of the 3-bromocoumarin.[7]

Experimental Protocol:

-

3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol) is added to a microwave vessel.

-

Ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol) are added, and the vessel is sealed.

-

The mixture is subjected to microwave irradiation for 5 minutes at 300W and 79 °C with stirring.

-

Upon completion, the mixture is concentrated, and the crude product is dissolved in water.[7]

Caption: Microwave-assisted Perkin rearrangement for benzofuran-2-carboxylic acid synthesis.

Spectroscopic Data of Related Furan Carboxylic Acids

While specific spectroscopic data for this compound is not available in the reviewed literature, data for the related compound 3-bromofuran-2-carboxylic acid is available and can provide a useful reference.

¹H NMR Data for 3-Bromofuran-2-carboxylic acid (300 MHz, CDCl₃):

-

δ 6.66 (1H, d, J=1.9 Hz)

-

δ 7.58 (1H, d, J=1.9 Hz)[6]

GC-MS Data for 3-Bromofuran-2-carboxylic acid:

Potential Applications in Medicinal Chemistry

Furan and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[9] While no specific biological data for this compound was found, the broader class of brominated furan and benzofuran derivatives has shown promise in several therapeutic areas.

Antifungal Activity

Derivatives of 2- and 3-benzofurancarboxylic acids have been synthesized and evaluated for their antifungal activity.[9] Notably, the introduction of bromine into the benzofuran structure can significantly increase antifungal potency.[9] Some of these compounds are believed to exert their antifungal effects by disrupting calcium homeostasis within the fungal cells.[9]

Anticancer Activity

The benzofuran skeleton is a key structural component in a variety of compounds with antitumor properties. Halogenated benzofuran derivatives, in particular, have demonstrated cytotoxic activity against various cancer cell lines.

Caption: Potential biological activities of brominated furan and benzofuran derivatives.

Conclusion and Future Directions

This compound remains a molecule with limited characterization in the public scientific domain. The available data provides basic physicochemical properties but lacks the detailed experimental and application-focused information required for a comprehensive technical guide. However, by examining the synthesis and biological activities of related brominated furan and benzofuran carboxylic acids, researchers can infer potential synthetic strategies and areas of therapeutic interest for this compound.

Future research efforts should focus on:

-

Developing and publishing a robust and scalable synthesis for this compound.

-

Conducting comprehensive spectroscopic characterization (NMR, IR, MS, and elemental analysis) to create a publicly available reference dataset.

-

Evaluating the biological activity of this compound and its derivatives in relevant assays, particularly for antifungal and anticancer properties.

Such studies would fill a critical knowledge gap and could unlock the potential of this molecule for applications in drug discovery and materials science.

References

- 1. This compound 96 197846-05-2 [sigmaaldrich.com]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Ascendancy of Substituted Bromofurans: A Technical Guide for Drug Development

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, a detailed exploration of the discovery, history, and therapeutic potential of substituted bromofurans is presented for researchers, scientists, and drug development professionals. This guide offers an in-depth analysis of the synthesis, biological activity, and mechanisms of action of this important class of heterocyclic compounds.

The furan scaffold, a five-membered aromatic ring containing an oxygen atom, has long been a cornerstone in medicinal chemistry.[1][2][3] Its historical roots trace back to the Latin word "furfur," meaning bran, from which the furan derivative furfural was first isolated.[1][4] The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and furan itself was first prepared by Heinrich Limpricht in 1870.[4] The introduction of bromine substituents to the furan ring has given rise to a class of compounds with diverse and potent biological activities, making them a subject of intense research in the quest for novel therapeutic agents.

This technical guide provides a historical timeline of key milestones in the development of substituted bromofurans, detailed experimental protocols for their synthesis and biological evaluation, and a comprehensive summary of their quantitative biological activity data. Furthermore, it elucidates the signaling pathways through which these compounds exert their effects, offering valuable insights for future drug design and development.

A Historical Trajectory: From Simple Furans to Bioactive Brominated Derivatives

The journey of substituted bromofurans in medicinal chemistry has been one of continuous evolution. Early work focused on the fundamental synthesis and characterization of simple bromofurans. For instance, 3-bromofuran was first obtained as a by-product in 1887.[1] Over the years, synthetic methodologies have advanced significantly, enabling the preparation of a wide array of substituted bromofurans with tailored properties. The recognition of the furan moiety as a "privileged scaffold" in drug discovery has spurred the synthesis and investigation of numerous derivatives, including those with bromine substitutions, for a range of therapeutic applications.[1][2][3]

Quantitative Biological Activity of Substituted Bromofurans

Substituted bromofurans have demonstrated significant potential as both antimicrobial and anticancer agents. The quantitative data on their biological activities are summarized in the tables below, providing a clear comparison of their potency.

Antimicrobial Activity

Substituted bromofurans have shown broad-spectrum antibacterial activity, including against multidrug-resistant strains.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Di-bromo substituted nitrovinylfuran | Staphylococcus aureus (MRSA) | < 4 | [1] |

| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant Acinetobacter baumannii (CRAB) | 6.25 | [3] |

| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant Enterobacter cloacae (CREC) | 6.25 | [3] |

| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 6.25 | [3] |

| N-(4-Bromophenyl)furan-2-carboxamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [3] |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Multiresistant Staphylococcus aureus (MRSA) | 8 | [5] |

| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Gram-positive bacteria | 3–12 x 10⁻³ µmol/cm³ | [6] |

| Ageloline D (chlorinated) | Staphylococcus aureus | 6 | [7][8][9] |

| Ageloline D (chlorinated) | Stenotrophomonas maltophilia | 32 | [7][8][9] |

| Ageloline D (chlorinated) | Streptococcus pneumoniae | 64 | [7][8][9] |

Anticancer Activity

A number of substituted bromofurans and related benzofurans have exhibited potent cytotoxic activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Brominated Benzofuran Derivative (VIII) | K562 (Leukemia) | 5.0 | [10] |

| Brominated Benzofuran Derivative (VIII) | HL-60 (Leukemia) | 0.1 | [10] |

| 1-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone | K562 (Leukemia) | - | [4] |

| 1-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone | MOLT-4 (Leukemia) | - | [4] |

| BNC105P (disodium phosphate ester derivative) | - | Tenfold stronger than free drug | [6] |

| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | 0.057 | [11] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | 0.051 | [11] |

| Benzofuran-isatin conjugate 5a | SW-620 (Colorectal Cancer) | 8.7 | [12] |

| Benzofuran-isatin conjugate 5d | SW-620 (Colorectal Cancer) | 6.5 | [12] |

| Benzofuran derivative 30b | SQ20B (Head and Neck Cancer) | - | [13] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted bromofurans exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate several key signaling pathways implicated in cancer and microbial pathogenesis.

Anticancer Mechanisms

Many bromofuran derivatives induce apoptosis in cancer cells through the modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, is a key target.[11][13][14] Inhibition of this pathway by substituted benzofurans leads to cell cycle arrest and apoptosis.[11] Additionally, some derivatives have been shown to induce apoptosis through a p53-dependent pathway and by inhibiting the pro-survival NF-κB signaling pathway.[15]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted bromofurans.

Antimicrobial Mechanisms

In bacteria, brominated furanones have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[5][16][17][18] These compounds can act as antagonists of QS receptors, such as LasR in Pseudomonas aeruginosa, thereby disrupting bacterial communication and attenuating virulence.[16][17]

Caption: Antagonism of bacterial quorum sensing by brominated furanones.

Experimental Protocols

This guide provides detailed methodologies for the synthesis and biological evaluation of substituted bromofurans, empowering researchers to further explore this promising class of compounds.

Synthesis of 2-Bromofuran

A common method for the synthesis of 2-bromofuran involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1]

Procedure:

-

A solution of furan in DMF is placed in a three-necked, round-bottomed flask equipped with a stirrer and an addition funnel.

-

A solution of NBS in DMF is added dropwise to the furan solution while maintaining the internal temperature between 25 and 35 °C.

-

The reaction mixture is stirred at ambient temperature for an additional 2-4 hours after the addition is complete.

-

The product, 2-bromofuran, is isolated by direct steam distillation of the reaction mixture.[1]

Caption: General workflow for the synthesis of 2-bromofuran.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

After incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plate is incubated to allow the formazan crystals to form.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Future Directions

The diverse biological activities and synthetic tractability of substituted bromofurans make them a highly promising area for future research and development. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and investigation into novel therapeutic targets will undoubtedly lead to the discovery of new and effective drugs for a range of diseases. This technical guide serves as a valuable resource to catalyze these future endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Integrated Omics-Based Discovery of Bioactive Halogenated Metabolites from the Deep-Sea Streptomyces sp. B188M101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ucc.ie [research.ucc.ie]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 2-Bromofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromofuran-3-carboxylic acid (CAS No: 197846-05-2), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

| GHS Hazard Classification | Code | Description |

| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[1][2][4] |

| Hazard Pictogram | Signal Word |

| Warning [4] |

| Hazard Statements (H-Statements) | Description |

| H315 | Causes skin irritation.[1][2][4][5] |

| H319 | Causes serious eye irritation.[1][2][4][5] |

| H335 | May cause respiratory irritation.[1][2][4][5] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₅H₃BrO₃[4] |

| Molecular Weight | 190.98 g/mol [3][4] |

| Appearance | Solid[4] |

| Melting Point | 160-163 °C[4] |

| Flash Point | Not applicable[4] |

| Storage Temperature | 2-8°C[4] |

Safe Handling and Storage

Proper handling and storage are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[5] Ensure adequate ventilation, especially in confined areas.[6] A local exhaust ventilation system is recommended.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands and face thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.[7]

-

Handle in accordance with good industrial hygiene and safety practice.[6]

Storage Conditions

-

Store in a well-ventilated place. Keep container tightly closed.[5][8]

-

Recommended storage temperature is 2-8°C.[4]

-

Keep away from strong oxidizing agents and strong bases.[9]

First-Aid Measures

In case of exposure, follow these first-aid protocols.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.[7][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5][8][9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[7][8] |

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Avoid breathing dust.[6][9]

-

Environmental Precautions: Should not be released into the environment.[6][9]

-

Methods for Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[6][8]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8][9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. chemical-label.com [chemical-label.com]

- 2. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 197846-05-2 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Step-by-step synthesis protocol for "2-Bromofuran-3-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-bromofuran-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method is based on the direct electrophilic bromination of furan-3-carboxylic acid.

Introduction

This compound is a key intermediate for the synthesis of more complex molecules with potential biological activity. The furan ring is a common scaffold in pharmaceuticals, and the presence of both a bromo and a carboxylic acid group at adjacent positions offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations. The protocol outlined below describes a straightforward approach to this compound, which should be adaptable for laboratory scale synthesis.

Reaction Scheme

The synthesis proceeds via the electrophilic substitution of furan-3-carboxylic acid with a brominating agent, typically bromine or N-bromosuccinimide (NBS), in a suitable solvent. The electron-rich furan ring is activated towards electrophilic attack, and the substitution is expected to occur preferentially at the C2 position, which is an alpha-position to the ring oxygen.

Experimental Protocol

Materials:

-

Furan-3-carboxylic acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid (glacial) or other suitable solvent (e.g., Dichloromethane, Chloroform)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-carboxylic acid in a suitable solvent such as glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

-

Bromination: While stirring vigorously, add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the cooled solution using a dropping funnel. The addition should be slow to control the reaction temperature and minimize side reactions. If using NBS, it can be added portion-wise as a solid.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may need to be warmed to room temperature or gently heated to go to completion.

-

Quenching: Once the reaction is complete, cool the mixture back to room temperature if it was heated. Carefully quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Work-up:

-

If acetic acid was used as the solvent, it may need to be partially removed under reduced pressure.

-

Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound. Note that the reaction time and yield are indicative and may require optimization for specific experimental setups.

| Parameter | Value | Notes |

| Starting Material | Furan-3-carboxylic acid | Commercially available. |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | NBS is often preferred for its ease of handling. |

| Solvent | Glacial Acetic Acid, CH₂Cl₂, CHCl₃ | Acetic acid is a common solvent for brominations of this type[1]. |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermicity of the reaction. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrate and the reaction temperature. Monitor by TLC. |

| Typical Yield | 60 - 80% | This is an estimated yield based on similar reactions and may vary. |

| Purification Method | Recrystallization or Column Chromatography | Recrystallization from a solvent mixture like ethyl acetate/hexane is a common method for purifying crystalline carboxylic acids. |

| Product Melting Point | 160-163 °C | Physical property of the target compound. |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic solvents are flammable. Avoid open flames and sparks.

-

Always add reagents slowly and control the reaction temperature to prevent runaway reactions.

References

Application Note and Protocol for the Purification of 2-Bromofuran-3-carboxylic acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Bromofuran-3-carboxylic acid via recrystallization. The procedure is designed to increase the purity of the commercially available solid, which is often supplied at approximately 96% purity.[1] This method is crucial for applications in research and drug development where high-purity starting materials are essential. The protocol outlines solvent selection, the recrystallization process, and methods for characterization of the purified product.

Introduction